molecular formula C11H14OS B14810934 (2-Cyclopropoxy-3-methylphenyl)(methyl)sulfane

(2-Cyclopropoxy-3-methylphenyl)(methyl)sulfane

Cat. No.: B14810934
M. Wt: 194.30 g/mol
InChI Key: AZJDXRRDDYHNJP-UHFFFAOYSA-N
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Description

(2-Cyclopropoxy-3-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a cyclopropoxy group, a methyl group, and a sulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropoxy-3-methylphenyl)(methyl)sulfane typically involves the reaction of 2-cyclopropoxy-3-methylphenol with a suitable methylating agent in the presence of a sulfur source. Common reagents used in this synthesis include methyl iodide and thiourea. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts, such as palladium or nickel, can further enhance the reaction rate and yield. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropoxy-3-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield thiols or sulfides, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfane group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are often conducted under anhydrous conditions.

    Substitution: Halides, amines; reactions may require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

(2-Cyclopropoxy-3-methylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclopropoxy-3-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2-Cyclopropoxy-6-methylphenyl)(methyl)sulfane
  • (2-(Cyclopropylmethoxy)-3-methoxy-5-methylphenyl)(methyl)sulfane

Uniqueness

(2-Cyclopropoxy-3-methylphenyl)(methyl)sulfane is unique due to the specific positioning of the cyclopropoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further study and development.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

2-cyclopropyloxy-1-methyl-3-methylsulfanylbenzene

InChI

InChI=1S/C11H14OS/c1-8-4-3-5-10(13-2)11(8)12-9-6-7-9/h3-5,9H,6-7H2,1-2H3

InChI Key

AZJDXRRDDYHNJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)SC)OC2CC2

Origin of Product

United States

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